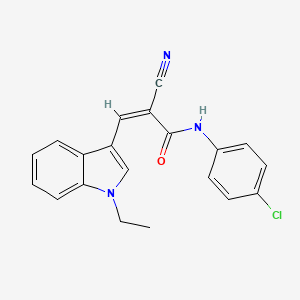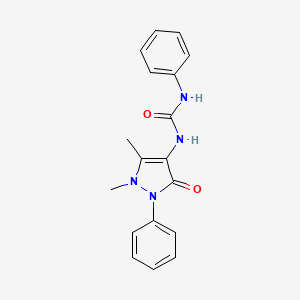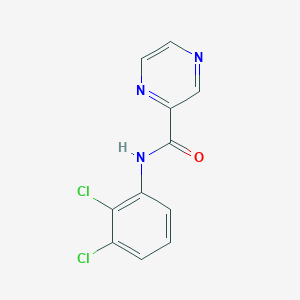
4-(2-quinoxalinyl)phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-quinoxalinyl)phenyl propionate, also known as QPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anticancer properties.
作用機序
The mechanism of action of 4-(2-quinoxalinyl)phenyl propionate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 4-(2-quinoxalinyl)phenyl propionate selectively inhibits COX-2 enzymes, which are induced during inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 enzymes, 4-(2-quinoxalinyl)phenyl propionate reduces inflammation and pain.
Biochemical and Physiological Effects:
4-(2-quinoxalinyl)phenyl propionate has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as exhibit anticancer properties. 4-(2-quinoxalinyl)phenyl propionate has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to possess antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
4-(2-quinoxalinyl)phenyl propionate has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. 4-(2-quinoxalinyl)phenyl propionate has also been extensively studied, and its mechanism of action is well understood. However, 4-(2-quinoxalinyl)phenyl propionate has several limitations. It is highly insoluble in water, making it difficult to administer in vivo. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for 4-(2-quinoxalinyl)phenyl propionate research. One potential direction is the development of 4-(2-quinoxalinyl)phenyl propionate derivatives with improved solubility and reduced cytotoxicity. Additionally, 4-(2-quinoxalinyl)phenyl propionate may be studied for its potential use in combination therapy with other anti-inflammatory or anticancer drugs. 4-(2-quinoxalinyl)phenyl propionate may also be studied for its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Finally, 4-(2-quinoxalinyl)phenyl propionate may be studied for its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
合成法
The synthesis of 4-(2-quinoxalinyl)phenyl propionate involves the reaction of 2-aminobenzoic acid with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The resulting product is then subjected to a reaction with quinoxaline-2-carboxylic acid in the presence of triethylamine and acetic anhydride to obtain 4-(2-quinoxalinyl)phenyl propionate. This method has been found to be efficient and yields 4-(2-quinoxalinyl)phenyl propionate in high purity.
科学的研究の応用
4-(2-quinoxalinyl)phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to exhibit anticancer properties, making it a potential candidate for cancer treatment. 4-(2-quinoxalinyl)phenyl propionate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to possess neuroprotective properties.
特性
IUPAC Name |
(4-quinoxalin-2-ylphenyl) propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-17(20)21-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUNHMCOJGJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl)phenyl propionate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)
![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)